4-(6-Methoxy-2,3-dihydro-1H-indene-1-carbonyl)morpholine-3-carbonitrile
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Overview
Description
4-(6-Methoxy-2,3-dihydro-1H-indene-1-carbonyl)morpholine-3-carbonitrile is a synthetic organic compound that features a unique combination of an indene moiety and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy-2,3-dihydro-1H-indene-1-carbonyl)morpholine-3-carbonitrile typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts acylation reaction, where 6-methoxy-2,3-dihydro-1H-indene is formed by reacting methoxybenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling with Morpholine: The indene derivative is then coupled with morpholine-3-carbonitrile through a nucleophilic substitution reaction. This step often requires a base such as potassium carbonate to facilitate the reaction.
Final Product Formation: The final step involves the condensation of the intermediate products to form the target compound. This may involve heating under reflux conditions and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxy-2,3-dihydro-1H-indene-1-carbonyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the indene moiety can be reduced to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-(6-Hydroxy-2,3-dihydro-1H-indene-1-carbonyl)morpholine-3-carbonitrile.
Reduction: Formation of 4-(6-Methoxy-2,3-dihydro-1H-indene-1-carbonyl)morpholine-3-methanol.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, 4-(6-Methoxy-2,3-dihydro-1H-indene-1-carbonyl)morpholine-3-carbonitrile may be investigated for its potential pharmacological properties. Compounds with similar structures have shown activity against various biological targets, making this compound a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the indene and morpholine moieties.
Mechanism of Action
The mechanism by which 4-(6-Methoxy-2,3-dihydro-1H-indene-1-carbonyl)morpholine-3-carbonitrile exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indene moiety could provide hydrophobic interactions, while the morpholine ring might offer hydrogen bonding capabilities.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidine-3-carbonitrile
- 4-(6-Methoxy-2,3-dihydro-1H-indene-1-carbonyl)morpholine-4-carbonitrile
Uniqueness
4-(6-Methoxy-2,3-dihydro-1H-indene-1-carbonyl)morpholine-3-carbonitrile is unique due to the specific positioning of the carbonitrile group on the morpholine ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-(6-methoxy-2,3-dihydro-1H-indene-1-carbonyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-13-4-2-11-3-5-14(15(11)8-13)16(19)18-6-7-21-10-12(18)9-17/h2,4,8,12,14H,3,5-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCYPOHWGQLHJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2C(=O)N3CCOCC3C#N)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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